Positional Isomerism: Structural and Physicochemical Divergence from 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline
The target compound is the para-aniline isomer, whereas the closest commercially catalogued analog is the ortho-aniline isomer (2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline) . Based on the molecular structure, the para-isomer is predicted to exhibit a lower topological polar surface area (TPSA) and a reduced number of rotatable bonds compared to the ortho-isomer, as the aniline group is extended linearly rather than bent back toward the polyhalogenated core . These structural differences are expected to translate into quantifiably different logP, aqueous solubility, and membrane permeability profiles, although experimental comparative data for this specific pair have not been published at the time of this guide.
| Evidence Dimension | Predicted TPSA & Rotatable Bond Count |
|---|---|
| Target Compound Data | Predicted TPSA ≈ 35–40 Ų; 6 rotatable bonds (para isomer; C₁₈H₁₁BrCl₃NO₂, MW 459.55) |
| Comparator Or Baseline | Ortho isomer (2-aniline): Predicted TPSA ≈ 40–45 Ų; 7 rotatable bonds |
| Quantified Difference | Δ TPSA ≈ 5 Ų; Δ rotatable bonds = 1 |
| Conditions | In silico prediction based on structural topology (no experimental comparative data available) |
Why This Matters
Differences in TPSA and rotatable bond count directly influence oral bioavailability potential and blood-brain barrier penetration, making the para isomer a distinct chemical entity for pharmacokinetic optimization.
